NOP Receptor Affinity Ranking in Patent Series
In a direct head-to-head competition binding assay using [³H]-nociceptin/orphanin FQ (0.5 nM) with membranes from recombinant CHO-ORL1 cells at pH 7.4 and 25°C, this compound (US9120797, Example 32) displayed a Ki of 1.10 nM for the human NOP receptor [1]. This places it at rank 6 among 32 tested congeners within the same patent, where the most potent analog (US9120797, Examples 9/10; BDBM177911) achieved Ki = 0.260 nM and the least potent (Example 35) reached Ki = 83 nM [1]. The quantified potency gap relative to the series leader is 4.2-fold less potent, but the compound is 75-fold more potent than the weakest active member, establishing it as a mid-to-upper tier NOP ligand within this chemical series [1].
| Evidence Dimension | NOP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | Series leader (BDBM177911, Examples 9/10): Ki = 0.260 nM; Series weakest (BDBM177937, Example 35): Ki = 83 nM |
| Quantified Difference | 4.2-fold less potent than series leader; 75-fold more potent than series weakest |
| Conditions | [³H]-nociceptin/orphanin FQ competition binding, recombinant CHO-ORL1 membranes, pH 7.4, 25°C |
Why This Matters
Procurement decisions for NOP-targeted screening cascades require knowing exactly where a compound falls on the potency spectrum of its chemical series, as mid-tier affinity combined with favorable selectivity (see next item) often yields superior lead-like profiles than maximum potency alone.
- [1] BindingDB Primary Search Ki. Entry 7143, Assay 1 – Full NOP receptor affinity dataset (32 compounds). https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=7143 View Source
